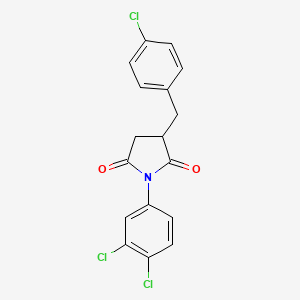![molecular formula C15H22INO2 B4943151 4-[5-(4-iodophenoxy)pentyl]morpholine](/img/structure/B4943151.png)
4-[5-(4-iodophenoxy)pentyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-iodophenoxy)pentyl]morpholine, also known as IPPM, is a chemical compound that belongs to the class of morpholine derivatives. It has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 4-[5-(4-iodophenoxy)pentyl]morpholine is not fully understood. However, it is believed to act as a potent antagonist of the 5-HT7 serotonin receptor. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking this receptor, 4-[5-(4-iodophenoxy)pentyl]morpholine may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
4-[5-(4-iodophenoxy)pentyl]morpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-[5-(4-iodophenoxy)pentyl]morpholine can inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. In vivo studies have shown that 4-[5-(4-iodophenoxy)pentyl]morpholine can improve cognitive function, reduce anxiety, and enhance sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[5-(4-iodophenoxy)pentyl]morpholine is its high potency and selectivity towards the 5-HT7 receptor. This makes it a valuable tool for studying the function of this receptor in various biological systems. However, one limitation of 4-[5-(4-iodophenoxy)pentyl]morpholine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(4-iodophenoxy)pentyl]morpholine. One area of interest is the development of new derivatives of 4-[5-(4-iodophenoxy)pentyl]morpholine with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT7 receptor in various diseases, including depression, anxiety, and schizophrenia. Additionally, 4-[5-(4-iodophenoxy)pentyl]morpholine could be used to study the interaction between drugs and their targets, which could lead to the development of new therapeutic agents. Overall, 4-[5-(4-iodophenoxy)pentyl]morpholine has great potential for future research in various fields of science.
Synthesemethoden
The synthesis of 4-[5-(4-iodophenoxy)pentyl]morpholine involves the reaction between 4-iodophenol and 5-bromopentylmorpholine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established, and the compound can be easily synthesized in large quantities.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-iodophenoxy)pentyl]morpholine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, 4-[5-(4-iodophenoxy)pentyl]morpholine has been used to study the interaction between drugs and their targets. In neuroscience, it has been used to study the function of neurotransmitter receptors and their role in synaptic transmission.
Eigenschaften
IUPAC Name |
4-[5-(4-iodophenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMNNXZFAHXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Iodophenoxy)pentyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![4-(2-{[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4943088.png)
![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)
amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4943102.png)
![(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B4943128.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B4943133.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B4943158.png)
![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4943169.png)
![1-(3-fluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4943170.png)
